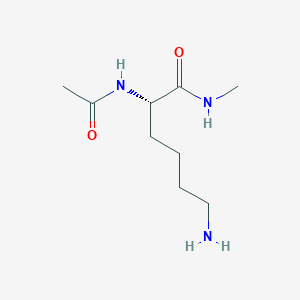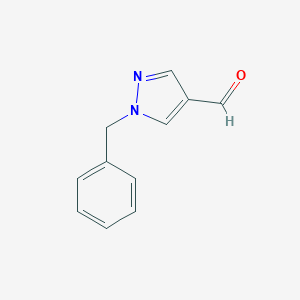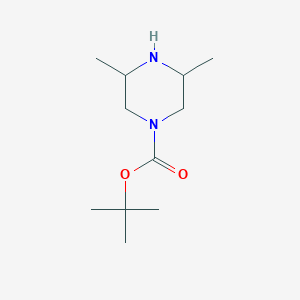
2-Amino-4-pirrolidinopiridina
Descripción general
Descripción
4-(Pyrrolidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H13N3. It consists of a pyridine ring substituted with an amine group at the 2-position and a pyrrolidine ring at the 4-position.
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
Los derivados de 2-amino-4-pirrolidinopiridina se han estudiado por sus posibles efectos antiinflamatorios. Estos compuestos pueden inhibir la expresión y las actividades de mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas . Esto sugiere que podrían ser valiosos en el desarrollo de nuevos fármacos antiinflamatorios.
Propiedades antioxidantes
La investigación indica que los derivados de pirimidina, que se pueden sintetizar a partir de compuestos como la this compound, poseen actividades antioxidantes significativas . Los antioxidantes son cruciales para proteger las células del estrés oxidativo, y estos compuestos podrían utilizarse para desarrollar tratamientos para enfermedades causadas por daño oxidativo.
Descubrimiento de fármacos y química medicinal
El anillo de pirrolidina, un componente de la this compound, se utiliza ampliamente en química medicinal para crear compuestos para tratar enfermedades humanas . Su versatilidad permite la exploración del espacio farmacoforo y contribuye a la estereoquímica de las moléculas, lo cual es esencial en el diseño de fármacos.
Agentes antituberculosos
Se han diseñado y sintetizado compuestos derivados de la this compound como posibles agentes antituberculosos . Estos derivados exhiben una actividad significativa contra Mycobacterium tuberculosis, lo que indica su potencial como nuevos tratamientos para la tuberculosis.
Inhibición de la cinasa para enfermedades neurodegenerativas
Se han investigado los derivados de la this compound por su capacidad para inhibir las quinasas receptoras de tropomiosina (TrkA/B/C) . La desregulación de estas quinasas es un sello distintivo de varias enfermedades neurodegenerativas, lo que sugiere que estos compuestos podrían usarse en el desarrollo de tratamientos para afecciones como la enfermedad de Parkinson, la enfermedad de Huntington y la enfermedad de Alzheimer.
Inhibición de la corrosión
La investigación ha demostrado que los derivados de piridina, como la this compound, pueden actuar como inhibidores no tóxicos para la corrosión . Esta aplicación es particularmente relevante en entornos industriales donde la corrosión de los metales es una preocupación importante.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Amino-4-pyrrolidinopyridine, also known as 4-(Pyrrolidin-1-yl)pyridin-2-amine or 4-Pyrrolidin-1-ylpyridin-2-amine, is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including 2-Amino-4-pyrrolidinopyridine, are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This suggests that the compound interacts with these targets, leading to a decrease in their activities and thus resulting in its anti-inflammatory effects.
Biochemical Pathways
Given its anti-inflammatory effects, it can be inferred that the compound likely affects pathways involving the inflammatory mediators it targets .
Pharmacokinetics
In silico admet profiling of similar compounds suggests that they may have acceptable pharmacokinetic/drug-like properties . This implies that the compound may have suitable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Result of Action
The primary result of the action of 2-Amino-4-pyrrolidinopyridine is its anti-inflammatory effects, which are achieved through its inhibitory action against certain inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with pyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DM
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWAPJTWMVCWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620316 | |
| Record name | 4-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722550-01-8 | |
| Record name | 4-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(pyrrolidin-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)


![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)
